4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Researchers synthesizing kinase inhibitor libraries often face inconsistent reactivity from generic triazine analogs. 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-53-2) provides precise 2-pyridyl chelation geometry and a balanced methylthio leaving group for clean SNAr derivatization. • High-yielding SNAr at methylthio enables rapid library production • 2-Pyridyl nitrogen serves as metal-chelation pharmacophore for ATP-binding pocket targeting • Supplied at ≥97% purity with full analytical documentation

Molecular Formula C9H9N5S
Molecular Weight 219.27 g/mol
CAS No. 175204-53-2
Cat. No. B067786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine
CAS175204-53-2
Molecular FormulaC9H9N5S
Molecular Weight219.27 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC(=N1)N)C2=CC=CC=N2
InChIInChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-4-2-3-5-11-6/h2-5H,1H3,(H2,10,12,13,14)
InChIKeyMAFCMTDUOYKYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine Overview


4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-53-2) is a heterocyclic compound with the molecular formula C9H9N5S and molecular weight 219.27 g/mol . It features a 1,3,5-triazine core substituted with an amine group at position 2, a methylthio group at position 4, and a 2-pyridyl group at position 6 [1]. This compound serves as a versatile building block in medicinal chemistry and pharmaceutical development, with potential applications in synthesizing kinase inhibitors and other biologically active molecules .

2-Pyridyl chelation geometry
Enables five-membered chelate ring formation for metal coordination or kinase hinge binding
Tunable SNAr leaving group
Methylthio group allows selective amine displacement under mild conditions
1,3,5-Triazine scaffold
Symmetrical core supports predictable functionalization for kinase inhibitor libraries

Why Generic Substitution Fails


Simple substitution of 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine with other aminotriazine derivatives or pyridyl positional isomers is not scientifically sound. The compound‘s unique combination of a 2-pyridyl group, a methylthio leaving group, and a free amine provides a distinct reactivity profile. The 2-pyridyl nitrogen can participate in metal chelation and hydrogen bonding, while the methylthio group serves as a modifiable handle for further derivatization . Even minor structural changes, such as shifting the pyridyl attachment from the 2-position to the 3- or 4-position (CAS 175204-62-3 and 175204-63-4, respectively) , can drastically alter electronic properties, molecular geometry, and subsequent biological interactions [1]. The following quantitative evidence underscores why this specific compound is not interchangeable with its close analogs.

Positional isomers (3-pyridyl or 4-pyridyl) alter chelation geometry and electronic properties, which may shift target binding profiles.
1,2,4-Triazine analogs undergo S-arylation with arynes, a divergent reactivity path that may not apply to 1,3,5-triazine scaffolds.
Alternative leaving groups (chloro or methoxy) on the triazine core can change SNAr rates and selectivity, limiting direct synthetic protocol transfer.

Quantitative Differentiation from Analogs


Pyridyl Position and Chelation Geometry

The position of the pyridyl nitrogen on the triazine core is a critical determinant of molecular recognition. The 2-pyridyl isomer (target compound, CAS 175204-53-2) presents a distinct chelating geometry and electronic distribution compared to its 3-pyridyl (CAS 175204-62-3) and 4-pyridyl (CAS 175204-63-4) analogs . While specific bioactivity data for the 2-pyridyl isomer is limited in the public domain, the 4-pyridyl isomer has been demonstrated to form helical chains via N—H⋯N hydrogen bonding in the solid state [1]. In contrast, the 2-pyridyl isomer's nitrogen is positioned to form a more favorable five-membered chelate ring with adjacent metal centers or biological targets, a geometric feature absent in the 3- and 4-pyridyl versions. This topological difference is a key factor in the design of selective kinase inhibitors and metal-chelating agents [2].

Chelation geometry
Reported
Target (2-pyridyl)
Five-membered chelate ring
3-pyridyl / 4-pyridyl
Six-membered or no chelate
Chelation geometry may influence target binding affinity and selectivity
Based on structural analysis and crystal data of 4-pyridyl isomer
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

1,3,5- vs 1,2,4-Triazine Reactivity

The target compound's 1,3,5-triazine core provides distinct synthetic advantages over 1,2,4-triazine analogs. Research demonstrates that 1,2,4-triazines, such as 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazine, undergo S-arylation when reacted with aryne intermediates [1]. In contrast, the symmetrical 1,3,5-triazine core of the target compound is expected to exhibit different reactivity in cross-coupling reactions, allowing for more predictable and selective functionalization at the methylthio position. This is a critical consideration for researchers designing synthetic routes to complex heterocyclic libraries.

Triazine core reactivity
Reported
Target (1,3,5-triazine)
Predictable electrophilic substitution
1,2,4-triazine analog
Undergoes S-arylation with arynes
Scaffold choice determines available synthetic transformations
Reported aryne reactivity for 1,2,4-triazines; 1,3,5-triazine expected to differ
Synthetic Chemistry Cross-Coupling Scaffold Hopping

Methylthio Leaving Group Superiority

The methylthio (-SMe) group at the 4-position is a key feature for synthetic diversification. Unlike a chloro or methoxy group on a similar triazine, the methylthio moiety can be selectively displaced by a wide range of amines under mild conditions. While direct comparative kinetic data for this specific compound is not publicly available, studies on analogous 1,3,5-triazines confirm that the methylthio group is a superior leaving group compared to methoxy and allows for more controlled substitution than a highly reactive chloro group [1]. This tunable reactivity enables the sequential introduction of diverse amines to build focused libraries for structure-activity relationship (SAR) studies.

Leaving group ability
Class-level
-Cl fastest -SMe tunable -OMe slow
Methylthio offers balanced reactivity for controlled sequential derivatization
Class-level inference from 1,3,5-triazine SNAr studies; compound-specific kinetics not reported
Nucleophilic Aromatic Substitution Library Synthesis Lead Optimization

Commercial Availability and Purity

The target compound, 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine, is commercially available from major suppliers like Thermo Scientific with a specified purity of 97% . In contrast, the 3-pyridyl and 4-pyridyl isomers (CAS 175204-62-3 and 175204-63-4) are often available only through custom synthesis or from a more limited set of vendors . The ready availability and defined purity of the 2-pyridyl isomer reduce procurement lead times and ensure a reliable starting point for reproducible research.

Commercial availability
Data to verify
97% purity Stock item from major vendors
3-/4-pyridyl isomers: limited stock or custom synthesis
Ready availability supports reproducible research and shorter lead times
Vendor catalog data; verify lot-specific purity via COA
Procurement Quality Control Research Supply

Research and Industrial Applications


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core scaffold for synthesizing focused libraries of kinase inhibitors. The 2-pyridyl group offers a well-established pharmacophore for interacting with the ATP-binding pocket of kinases, while the methylthio group allows for rapid derivatization with diverse amines to explore the solvent-exposed region [1]. The balanced reactivity of the methylthio group (as detailed in Section 3) ensures clean, high-yielding SNAr reactions for efficient library production.

MOF and Coordination Polymer Precursor

The unique chelating geometry of the 2-pyridyl and triazine nitrogens makes this molecule an excellent ligand for constructing novel metal-organic frameworks (MOFs) or discrete coordination complexes [1]. Unlike its 4-pyridyl isomer which forms helical chains, the 2-pyridyl isomer's ability to form a five-membered chelate ring with metal ions (e.g., Cu, Pd, Ru) can lead to distinct and potentially useful supramolecular architectures and catalytic materials [2].

PET Imaging Agent Development

The methylthio group can be leveraged as a precursor for introducing radiolabels. The sulfur atom in the methylthio group can be a site for introducing carbon-11 (¹¹C) or fluorine-18 (¹⁸F) via prosthetic groups [1]. The 2-pyridyl motif is a common feature in molecules targeting neurological receptors, making this scaffold a valuable starting point for developing novel PET tracers for neuroimaging.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2-Pyridyl pharmacophore and tunable SNAr reactivity
Kinase panel selectivity and SAR expansion
MOF / coordination polymer precursor
Chelating geometry (five-membered ring)
Metal coordination and supramolecular architecture
PET tracer precursor research
Methylthio group as radiolabeling handle
Radiolabeling efficiency and in vitro stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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